Barium chloride dihydrate is an inorganic compound with the chemical formula BaCl₂·2H₂O. It is a white crystalline solid that is highly soluble in water and has a bitter, salty taste. This compound is a hydrate of barium chloride, which itself is a common water-soluble salt of barium. Barium chloride dihydrate typically forms colorless crystals and is hygroscopic, meaning it can absorb moisture from the air. The compound is primarily known for its applications in various industrial processes and its biological effects due to its toxicity .
Barium chloride dihydrate exhibits significant biological activity, primarily due to its toxicity. Exposure can lead to various health issues, including:
Barium chloride dihydrate can be synthesized through several methods:
Barium chloride dihydrate has several important applications:
Interaction studies involving barium chloride dihydrate often focus on its reactivity with other compounds. Notably:
Barium chloride dihydrate shares similarities with several other compounds, particularly those containing barium or halides. Here are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Barium Chloride | BaCl₂ | Anhydrous form; highly soluble in water; toxic. |
Barium Hydroxide | Ba(OH)₂ | Strong base; reacts with acids; less toxic than BaCl₂. |
Barium Sulfate | BaSO₄ | Insoluble in water; used as a contrast agent in medical imaging. |
Strontium Chloride | SrCl₂ | Similar solubility properties; less toxic than barium salts. |
Calcium Chloride | CaCl₂ | Hygroscopic; used for de-icing and drying applications. |
Barium chloride dihydrate is unique due to its specific hydration state and toxicity profile compared to these similar compounds, making it particularly relevant in industrial applications where safety precautions are paramount .
The history of barium chloride dihydrate is intertwined with the broader exploration of barium salts in medicine and alchemy. While barium sulfate (BaSO₄) gained attention in the 17th century for its phosphorescent properties, barium chloride emerged later. By 1794, Hufeland’s clinical studies highlighted barium chloride’s medicinal potential, though its toxicity soon tempered initial enthusiasm. The dihydrate form crystallized as a stable intermediate during early syntheses, becoming a subject of systematic study in the 19th century.
Barium chloride dihydrate has the molecular formula BaCl₂·2H₂O, with a molar mass of 244.27 g/mol. Its stoichiometry derives from the fixed ratio of barium cations (Ba²⁺), chloride anions (Cl⁻), and water molecules. The percent composition by mass is:
These values are calculated using molar masses of individual elements (Ba: 137.33 g/mol, Cl: 35.45 g/mol, H₂O: 18.02 g/mol).
Barium chloride exhibits multiple hydration states, including the dihydrate (BaCl₂·2H₂O), monohydrate (BaCl₂·H₂O), and anhydrous (BaCl₂) forms. Transition between these states depends on temperature and water vapor pressure:
Dehydration kinetics are highly sensitive to environmental factors. For instance, at 317 K (44°C), the dihydrate dehydrates to anhydrous BaCl₂ under vacuum, but in water vapor atmospheres (40–6,670 Pa), the monohydrate forms as an intermediate, slowing the reaction. The phase diagram of the H₂O–BaCl₂ system reveals peritectic decomposition of the dihydrate at 102°C, aligning with thermogravimetric data showing mass loss steps corresponding to water release.
The transformation mechanisms involve nucleation-controlled processes. Larger particles (>250 µm) exhibit slower dehydration due to intraparticle water vapor gradients, which stabilize intermediate hydrates. For example, under 124–163 Pa water vapor pressure at 317 K, monohydrate formation reduces reaction rates by orders of magnitude.
“The dehydration kinetics of barium chloride dihydrate are very sensitive to both the bulk water vapor pressure and transient changes in the local water vapor environment.”
This intricate interplay between thermodynamics and kinetics underscores the compound’s relevance in materials science, particularly in applications requiring controlled dehydration, such as ceramic precursors or desiccants.
The anhydrous and dihydrate forms of barium chloride exhibit markedly different crystal structures. Anhydrous barium chloride (BaCl₂) exists in two polymorphs at ambient conditions: an orthorhombic cotunnite-type structure (space group Pnma) and a high-temperature cubic fluorite-type structure (space group Fm3m) stable above 925°C [1]. The orthorhombic phase features nine-coordinate barium ions (Ba²⁺) surrounded by chloride (Cl⁻) ions, while the cubic phase adopts an eight-coordinate geometry [1].
In contrast, barium chloride dihydrate crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 6.89 Å, b = 7.12 Å, c = 12.45 Å, and β = 90.2° [2] [7]. The inclusion of water molecules introduces hydrogen bonding, which stabilizes the layered structure. Each layer consists of [BaCl₂·2H₂O]ₙ units parallel to the (010) plane, with water molecules bridging adjacent barium ions [2].
Property | Anhydrous BaCl₂ | BaCl₂·2H₂O |
---|---|---|
Crystal System | Orthorhombic/Cubic | Monoclinic |
Space Group | Pnma (orthorhombic) | P2₁/c |
Coordination Number | 8 (cubic), 9 (orthorhombic) | 8 (4 Cl⁻, 4 H₂O) |
Density (g/cm³) | 3.86 (orthorhombic) | 3.097 [4] [7] |
The unit cell of barium chloride dihydrate contains four formula units (Z = 4), with Ba²⁺ ions occupying special positions within the lattice [2]. X-ray diffraction studies reveal that the structure is characterized by alternating layers of Ba²⁺, Cl⁻, and water molecules. Each barium ion is coordinated by four chloride ions and four water oxygen atoms, forming a distorted square antiprismatic geometry [2] [6].
The space group P2₁/c (No. 14) imposes symmetry operations that include a 2₁ screw axis and a glide plane, resulting in a centrosymmetric arrangement. This symmetry is critical for stabilizing the hydrogen-bonding network between water molecules and chloride ions [2].
Proton magnetic resonance (PMR) investigations of BaCl₂·2H₂O highlight the dynamic behavior of water molecules within the lattice. The two crystallographically distinct water molecules exhibit different hydrogen-bonding environments. One water molecule (O1) forms stronger hydrogen bonds with chloride ions (O1–H···Cl = 2.85 Å), while the second (O2) participates in weaker interactions (O2–H···Cl = 3.12 Å) [2]. These differences are reflected in the chemical shift anisotropy observed in solid-state PMR spectra, which correlate with the orientation of water molecules relative to the Ba²⁺ coordination sphere [2].
The water molecules in BaCl₂·2H₂O adopt a bidentate bridging mode, linking two barium ions via their oxygen atoms. Each water oxygen (O) coordinates to one Ba²⁺ ion, while its hydrogen atoms form hydrogen bonds with chloride ions from adjacent layers [2] [7]. This arrangement creates a three-dimensional network that stabilizes the crystal structure.
The coordination geometry around Ba²⁺ is best described as a distorted square antiprism, with four Cl⁻ ions and four water oxygen atoms occupying the vertices [2] [6]. The Ba–O bond lengths range from 2.76 to 2.82 Å, while Ba–Cl distances vary between 3.05 and 3.15 Å [2].
Bond Type | Bond Length (Å) | Angle (°) |
---|---|---|
Ba–O (H₂O) | 2.76–2.82 | O–Ba–O: 70.5–109.3 |
Ba–Cl | 3.05–3.15 | Cl–Ba–Cl: 89.7–180.0 |
O–H···Cl | 2.85–3.12 | H···Cl–Ba: 145–160 |